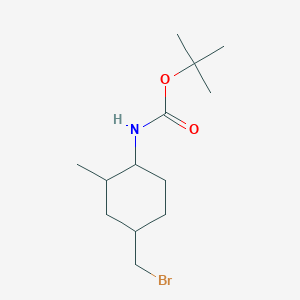
3-(3-Bromophenyl)-2,2-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(3-Bromofenil)-2,2-difluoropropanoico es un compuesto orgánico que presenta un átomo de bromo unido a un anillo fenilo, que a su vez está conectado a una porción de ácido propanoico con dos átomos de flúor en la posición alfa.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-(3-Bromofenil)-2,2-difluoropropanoico típicamente involucra múltiples pasos. Un método común comienza con la bromación de un precursor adecuado, como el ácido 3-bromofenilpropanoico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, control de temperatura y técnicas de purificación como recristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-(3-Bromofenil)-2,2-difluoropropanoico puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos en reacciones de sustitución.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación-reducción, alterando el estado de oxidación de los átomos de bromo o flúor.
Reacciones de Acoplamiento: Se puede utilizar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como el yoduro de sodio (NaI) en acetona pueden facilitar el intercambio de halógeno.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) pueden ser utilizados.
Acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan comúnmente en las reacciones de acoplamiento de Suzuki-Miyaura.
Principales Productos
Los principales productos formados dependen de las reacciones específicas. Por ejemplo, en una reacción de sustitución, el átomo de bromo puede ser reemplazado por un átomo de yodo, resultando en ácido 3-(3-Yodofenil)-2,2-difluoropropanoico.
Aplicaciones Científicas De Investigación
El ácido 3-(3-Bromofenil)-2,2-difluoropropanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas o como una sonda en ensayos bioquímicos.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el ácido 3-(3-Bromofenil)-2,2-difluoropropanoico ejerce sus efectos depende de su interacción con los objetivos moleculares. La presencia de átomos de bromo y flúor puede influir en la reactividad del compuesto y la afinidad de unión a enzimas o receptores. Estas interacciones pueden modular las vías bioquímicas, lo que lleva a resultados terapéuticos o industriales deseados.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-(3-Bromofenil)propanoico: Carece de los átomos de flúor, lo que da como resultado diferentes propiedades químicas y reactividad.
Ácido 3-(3-Yodofenil)-2,2-difluoropropanoico: Estructura similar pero con yodo en lugar de bromo, lo que puede afectar su reactividad y aplicaciones.
Singularidad
El ácido 3-(3-Bromofenil)-2,2-difluoropropanoico es único debido a la combinación de átomos de bromo y flúor, que confieren propiedades químicas distintas. Esto lo hace valioso en aplicaciones sintéticas específicas y estudios de investigación donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C9H7BrF2O2 |
|---|---|
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |
Clave InChI |
OIVNYWWRVWLPNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
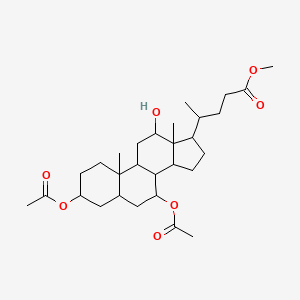

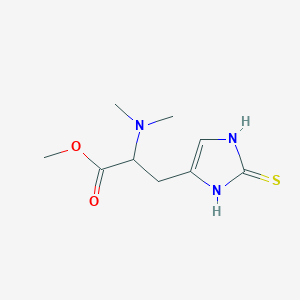
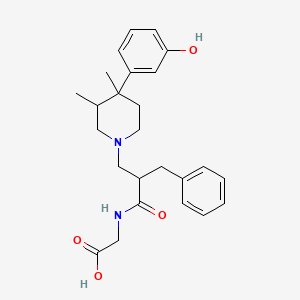
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
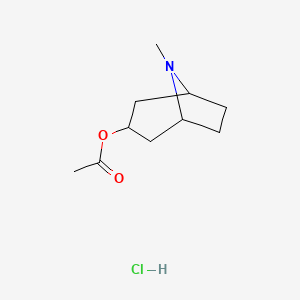
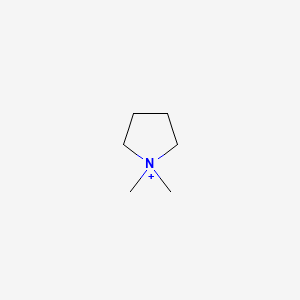
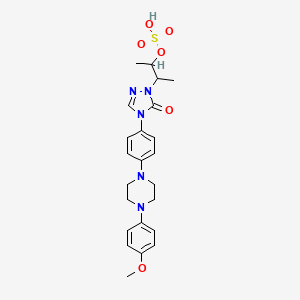
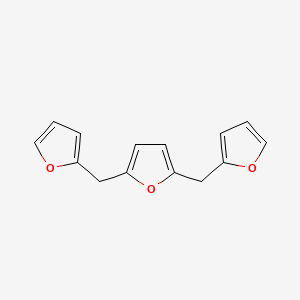
![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)
